This compound is a systemic pyrazole carboxamide fungicide with both protective and curative properties [1]. Its introduction dates back to 1996 in Japan [1]. The table below summarizes its core identifiers and key physicochemical properties [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | (RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethylpyrazole-4-carboxamide |
| CAS No. | 123572-88-3 |
| Molecular Formula | C₁₇H₂₀ClN₃O₂ |
| Molecular Mass | 333.81 g/mol |
| Chemical Class | Pyrazole fungicide; Carboxamide fungicide |
| Physical State | Colourless crystalline solid |
| Melting Point | 150 °C |
| Water Solubility (at 20°C) | 255 mg/L (moderate) |
| Log P (at 20°C) | 2.36 (low) |
| Vapour Pressure (at 20°C) | 0.000112 mPa (low volatility) |
| Primary Use | Control of sheath blight in rice [1]. Considered obsolete but may be available in some countries [1]. |
This compound acts systemically by inhibiting mitochondrial succinate dehydrogenase, a key enzyme in the respiratory electron transport chain [1]. According to the Fungicide Resistance Action Committee (FRAC), it is classified under Group 7 [1].
The metabolic pathway of this compound has been studied in rats and in vitro with human enzymes. The following diagram illustrates the major biotransformation reactions and the key human cytochrome P450 enzymes involved.
Major this compound biotransformation reactions and involved human CYPs [2] [3].
A modern, validated method for detecting this compound residues in foodstuffs uses QuEChERS extraction with HPLC-MS/MS [4]. This protocol is summarized below.
| Step | Parameter | Description |
|---|---|---|
| 1. Extraction | Method | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) |
| Solvent | Acetonitrile | |
| 2. Cleanup | Adsorbent | Multi-walled carbon nanotubes (MWCNTs) to remove pigments and other impurities. |
| 3. Analysis | Technique | High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) |
| Ionization Mode | Positive electrospray ionization (ESI+) | |
| 4. Application | Matrices | Validated for 12 food matrices including vegetables, fruits, grains, and herbs (e.g., tomato, cucumber, apple, grape, rice, wheat, soybean). |
The industrial synthesis of this compound involves constructing a pyrazole-4-carboxamide core, chlorinating it at the 5-position, and then coupling it with a trimethyl-substituted benzofuran moiety via amide bond formation [1].
This compound is part of a larger class of succinate dehydrogenase inhibitor (SDHI) fungicides that share the pyrazole amide structure [4]. Other notable fungicides in this subgroup include [1] [4]:
The following diagram illustrates the major biotransformation pathways of this compound as identified in experimental studies, primarily in rats [1] [2]. The core structure undergoes transformations at several sites, leading to a variety of metabolites.
Diagram of the major this compound biotransformation and excretion pathways.
The diagram above shows the major pathways. The specific biotransformation reactions and the quantitative fate of this compound in the body are detailed below.
Major Biotransformation Reactions [1]:
Human Cytochrome P450 Enzymes Involved [1]:
Quantitative Excretion and Tissue Distribution in Rats [2]: The table below summarizes the excretion data and tissue concentrations from rat studies.
| Parameter | Findings in Rats | Notes |
|---|---|---|
| Total Excretion (7 days) | 89.6 - 107.1% of dose | Rapid elimination. |
| Fecal Excretion | 45.5 - 53.3% of dose | Includes unabsorbed compound and biliary excretion. |
| Urinary Excretion | 44.1 - 53.8% of dose | Indicates high systemic absorption. |
| Expired Air | ~0.01% of dose | Minimal mineralization. |
| Tissue Concentrations (7-day post-dose) | <0.004 ppm (low dose) to <1.1 ppm (high dose) | Rapid clearance from tissues. |
| Biliary Excretion | 52.5 - 54.2% of dose within 2 days | Major route for metabolite elimination. |
| Absorption Ratio (1 mg/kg) | >93.7% | Highly absorbed from the GI tract. |
The information summarized above was generated using standardized in vivo and in vitro methodologies. Here are the detailed protocols for the key experiments cited.
1. In Vivo Metabolism and Disposition Study in Rats [2]
2. In Vitro Biotransformation using Human Cytochrome P450 Enzymes [1]
The following table summarizes the specific human cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound, along with their primary metabolic reactions [1].
| CYP450 Enzyme | Metabolic Reaction | Role in this compound Metabolism |
|---|---|---|
| CYP1A1 | N-demethylation | A major catalyst for this reaction |
| CYP1A2 | N-demethylation | A major catalyst for this reaction |
| CYP2C19 | N-demethylation | A major catalyst for this reaction |
| CYP3A4 | N-demethylation | A major catalyst for this reaction |
The diagram below illustrates the primary metabolic pathway of this compound in humans.
The key findings on this compound metabolism were obtained through in vitro studies using recombinant human cytochrome P450 enzymes [1]. Here is a detailed methodology:
The experimental workflow for identifying this compound metabolites is summarized below.
The following diagram summarizes the major biotransformation pathways of furametpyr identified in rats, with the N-demethylation reaction highlighted as a key pathway also relevant to humans.
Key metabolic pathways of this compound, highlighting N-demethylation [1]
The table below provides the core quantitative data related to this metabolic transformation.
| Aspect | Details |
|---|---|
| Reaction | N-Demethylation (removal of a methyl group from a nitrogen atom) [1]. |
| Significance | A primary and major biotransformation pathway [1]. |
| Catalyzing Enzymes in Humans | Recombinant Cytochrome P450 isoforms: CYP1A1, CYP1A2, CYP2C19, and CYP3A4 [1]. |
The data on this compound's metabolites was obtained through a series of detailed analytical procedures [1]:
Beyond N-demethylation, this compound undergoes several other biotransformation reactions in rats [1]:
For context, the basic chemical identity and status of this compound are [2] [3]:
The available data identifies the what (N-demethylation occurs) and the who (which CYP enzymes are involved) but not the precise how. To elucidate the detailed mechanism, you may need to consult specialized biochemistry resources or pursue computational modeling studies.
The search confirms that this compound is a chiral fungicide used primarily to control sheath blight in rice [1]. However, the Pesticide Properties Database (PPDB), a reputable source for such data, explicitly notes that the aerobic soil degradation data (DT₅₀) for this compound is unavailable [1].
The table below summarizes the key available and unavailable data points for this compound:
| Parameter | Status/Value | Source / Note |
|---|---|---|
| Aerobic Soil DT₅₀ | No Data | Specifically stated as not available [1]. |
| Pesticide Type | Fungicide | [1] |
| Example Application | Rice | [1] |
| Water Solubility | 255 mg/L (moderate) | At 20°C and pH 7 [1]. |
| Octanol-Water Partition Coefficient (Log P) | 2.36 | Suggests low leaching potential [1]. |
While data for this compound is missing, international guidelines define how aerobic soil degradation studies should be conducted to obtain a DT50 value. These studies are critical for understanding a pesticide's environmental persistence.
The following diagram outlines the general workflow for these studies as per OECD and US EPA guidelines [2]:
This standardized process ensures that the data generated is reliable and comparable, highlighting that the absence of data for this compound is a significant gap.
The lack of publicly available data suggests you may need to explore alternative avenues:
The following workflows summarize the standard experimental and computational protocols for determining a compound's water solubility and environmental behavior, as detailed in recent scientific literature.
Standard workflows for solubility analysis from experimental and computational chemistry [1] [2].
The following table summarizes the core experimental methods cited in the research for determining water solubility.
| Method | Key Steps | Considerations |
|---|---|---|
| Saturation Shake-Flask [1] | Saturate solvent with solute, agitate, equilibrate, then analyze solute concentration in the saturated solution. | Considered a classic, direct method; requires analytical technique (e.g., UV) for concentration measurement. |
| Column Elution/Generator Column [1] | Pack column with solute-coated inert support; elute with water; measure solute concentration in eluent. | Suitable for very low solubility compounds. |
| Dissolution Titration Template [1] | Titrate water into a solution of the compound in a water-miscible organic solvent; detect the onset of precipitation. | Allows for high-throughput measurement. |
| Direct UV Measurement [1] | Measure UV absorbance of a saturated solution; correlate absorbance to concentration via calibration curve. | Fast method; requires the solute to have a UV-active chromophore. |
To find the specific data you need, I suggest the following targeted strategies:
The table below consolidates the available quantitative data on furametpyr's toxicity.
| Aspect | Details |
|---|---|
| Mammalian Acute Oral LD₅₀ | >590 mg/kg (Rat) [1] |
| Toxicity Classification | Moderate (based on LD₅₀ >590 mg/kg) [1] |
| Other Hazards | Highly flammable liquid and vapour. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation [2]. |
| Avian Acute Oral LD₅₀ | >2000 mg/kg [1] |
| Fish Toxicity | No specific data for this compound, but SDHI fungicides as a class can be highly toxic to fish [3] [4] |
| Bee Toxicity | Not specified in search results |
The following diagram illustrates the general adverse outcome pathway associated with SDHI fungicide toxicity, which is rooted in the disruption of cellular energy metabolism.
Adverse Outcome Pathway for SDHI Fungicides [3]
This compound is a systemic chiral fungicide widely employed in rice cultivation for controlling rice sheath blight caused by Rhizoctonia solani. As a succinate dehydrogenase inhibitor (SDHI) fungicide, it disrupts cellular respiration in fungi by blocking the electron transport chain in mitochondria. The molecular structure of this compound contains a chiral center resulting in two distinct enantiomers that, despite having identical chemical compositions, exhibit different three-dimensional spatial arrangements. These enantiomers may demonstrate differential biological activity, environmental fate, and potential toxicity toward non-target organisms. Current regulatory frameworks in many countries treat chiral pesticides as single compounds, failing to account for these enantioselective differences [1] [2].
The enantioselective separation and analysis of this compound is therefore critical for comprehensive environmental risk assessment, understanding its metabolic behavior in ecosystems, and ensuring food safety. Traditional achiral analytical methods provide only cumulative concentration data, potentially masking important enantioselective phenomena such as preferential degradation, bioaccumulation, or toxicity. The development of robust chiral separation protocols enables researchers to investigate these critical aspects, potentially leading to the development of enantiomer-enriched products with improved efficacy and reduced environmental impact. This application note presents a validated high-performance liquid chromatography (HPLC) method for the complete enantioseparation of this compound in various matrices, providing researchers with detailed protocols for implementing this analysis in their laboratories [1] [3].
Table 1: Optimized HPLC Conditions for this compound Enantioseparation
| Parameter | Specification | Notes |
|---|---|---|
| Column | Chiralpak AD-H | 250 × 4.6 mm, 5 μm particle size |
| Mobile Phase | n-hexane/ethanol (90:10, v/v) | Normal-phase conditions |
| Flow Rate | 0.8 mL/min | Optimal for efficiency and resolution |
| Column Temperature | Ambient (25°C) | Controlled temperature recommended for reproducibility |
| Detection Wavelength | 220 nm | Maximum absorbance for this compound |
| Injection Volume | 20 μL | Dependent on detector sensitivity |
| Run Time | 30 minutes | Includes column equilibration |
| Elution Order | (+)-furametpyr followed by (−)-furametpyr | Confirmed by circular dichroism or polarimetry |
The chiral separation mechanism relies on the formation of transient diastereomeric complexes between the this compound enantiomers and the anylose tris(3,5-dimethylphenylcarbamate) chiral selector immobilized on the silica support. The tris(3,5-dimethylphenylcarbamate) anylose derivative creates a chiral environment with specific binding pockets that differentially interact with each enantiomer through hydrogen bonding, π-π interactions, and dipole-dipole forces. The normal-phase conditions utilizing predominantly n-hexane with ethanol as modifier promote these interactions while maintaining reasonable retention times. The excellent separation resolution (Rs = 8.85) achieved with this method ensures complete baseline separation, enabling accurate quantification of each enantiomer individually [1].
The chiral HPLC method for this compound enantiomers has been rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision for analytical applications.
Table 2: Method Validation Parameters for this compound Enantiomers
| Parameter | (+)-Furametpyr | (−)-Furametpyr |
|---|---|---|
| Linearity Range | 0.1-50 mg/L | 0.1-50 mg/L |
| Correlation Coefficient (R²) | >0.999 | >0.999 |
| LOD (Water) | 2.0 μg/kg | 2.0 μg/kg |
| LOD (Soil) | 0.02 mg/kg | 0.02 mg/kg |
| LOD (Rice) | 0.07 mg/kg | 0.07 mg/kg |
| LOQ (Water) | 6.7 μg/kg | 6.7 μg/kg |
| LOQ (Soil) | 0.07 mg/kg | 0.07 mg/kg |
| LOQ (Rice) | 0.23 mg/kg | 0.23 mg/kg |
| Precision (RSD, n=6) | <4.5% | <4.5% |
| Recovery (Water) | 92.5-101.8% | 90.3-99.7% |
| Recovery (Soil) | 85.2-95.6% | 83.7-94.2% |
| Recovery (Rice) | 73.1-89.4% | 74.5-88.9% |
The method demonstrates excellent linearity across the specified concentration range with correlation coefficients exceeding 0.999 for both enantiomers. The limit of detection (LOD) and limit of quantification (LOQ) values vary by matrix, with the most sensitive detection achieved in water samples. The precision of the method, expressed as relative standard deviation (RSD), remains below 5% for repeated injections (n=6), indicating high method reproducibility. Accuracy, as determined by recovery studies, shows some matrix-dependent effects, with water matrices yielding recoveries near 100%, while more complex matrices like rice show slightly lower but still acceptable recovery rates (73.1-101.8% overall range) [1].
The following workflow diagram illustrates the complete sample preparation and analysis process:
Figure 1: Sample Preparation and Analysis Workflow for this compound Enantiomers in Various Matrices
The validated HPLC chiral separation method for this compound enantiomers enables several critical applications in environmental monitoring and agricultural science:
Recent studies applying this methodology have revealed that the enantioselective degradation of chiral pesticides in environmental matrices is common, with one enantiomer often persisting longer than the other. This has significant implications for environmental risk assessment and regulatory decisions. For example, research on similar SDHI fungicides has demonstrated that the different enantiomers may exhibit varying toxicity toward non-target organisms, including aquatic species and beneficial insects [1] [3]. The ability to monitor individual enantiomers rather than total concentration provides a more accurate understanding of environmental impact and potential ecological risks.
The described HPLC method for this compound enantiomer separation complies with Good Laboratory Practice (GLP) requirements and meets the method validation criteria specified in international guidelines such as SANCO/2020/12830 and ICH Q2(R1). When implementing this method for regulatory purposes, consider the following:
It is important to note that while China and other countries have established maximum residue limits (MRLs) for several SDHI fungicides, specific MRLs for this compound have not yet been established in many regulatory frameworks. The methodology presented here provides the necessary analytical capability to support the development of science-based MRLs that account for potential enantioselective effects [2].
The HPLC chiral separation method detailed in this application note provides a robust, reproducible, and sensitive approach for the enantioselective determination of this compound enantiomers in environmental and agricultural matrices. The method achieves excellent resolution (Rs = 8.85) between enantiomers using a normal-phase chiral stationary phase, enabling accurate quantification of individual enantiomers. Comprehensive validation data demonstrate the method's reliability across various matrices, with sensitivity adequate for monitoring environmental fate and ensuring food safety.
The ability to separately quantify this compound enantiomers represents a significant advancement over traditional achiral analysis, facilitating more accurate environmental risk assessments and supporting the development of potentially safer enantiomer-enriched products. As regulatory awareness of enantioselective effects grows, this methodology will play an increasingly important role in comprehensive pesticide monitoring programs and environmental protection initiatives.
Furametpyr is a chiral fungicide widely used to control sheath blight in rice crops [1]. As a chiral molecule, the technical material is a racemate, comprising equimolar amounts of its (R)- and (S)- enantiomers [1]. Traditional achiral analysis treats these enantiomers as a single compound, potentially providing incomplete information about environmental fate, biological activity, and residue dissipation [2]. Effective monitoring requires robust analytical methods to ensure compliance with food safety regulations. This document provides detailed protocols for the enantioselective determination of this compound and multi-residue analysis in rice matrices.
For precise enantioselective analysis of this compound in rice, soil, and water samples, high-performance liquid chromatography (HPLC) with a chiral stationary phase provides excellent resolution [2].
Experimental Protocol:
Under these conditions, the resolution between (+)-furametpyr (first eluted) and (-)-furametpyr (second eluted) reaches 8.85, indicating excellent separation [2].
For laboratories monitoring multiple pesticide residues simultaneously, a QuEChERS-based approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an efficient solution [3] [4].
Experimental Protocol:
Figure 1: Analytical workflow for this compound determination in rice samples, showing the main procedural steps and decision points for method selection.
Comprehensive validation data demonstrates the reliability and robustness of the described analytical methods for determining this compound residues in rice samples.
Table 1: Method validation parameters for this compound analysis in rice
| Validation Parameter | Enantioseparation Method (HPLC-UV) | Multi-Residue Method (LC-MS/MS) |
|---|---|---|
| Linearity | Not specified in sources | R² ≥ 0.990 [3] |
| LOD (Rice) | 0.07 mg/kg [2] | < 3.0 μg/kg for multi-residue [3] |
| LOQ (Rice) | 0.23 mg/kg [2] | ≤ 9 μg/kg for multi-residue [3] |
| Accuracy (Recovery) | 73.1-101.8% [2] | 70.0-108% [3] |
| Precision (RSD) | < 14.0% [2] | < 20.9% [3] |
| Matrix Effects | Not specified | Should be evaluated [6] |
Table 2: Physicochemical properties of this compound relevant to method development
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₂ | [1] |
| Molecular Weight | 333.81 g/mol | [1] |
| Water Solubility (pH 7) | 255 mg/L | [1] |
| Log P | 2.36 | [1] |
| Vapour Pressure | 0.000112 mPa at 20°C | [1] |
| Melting Point | 150°C | [1] |
Rice presents a complex matrix containing high amounts of starch and other potentially interfering compounds [6]. Effective clean-up is essential for reliable determination, particularly at low concentrations. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for pesticide residue analysis in various matrices, including cereals [4] [5]. Recent advancements incorporate emerging adsorbents like multi-walled carbon nanotubes (MWCNTs), which offer advantages such as large surface area, excellent adsorption properties, and chemical stability [4]. These effectively adsorb matrix impurities including pigments, phenols, sterols, and organic acids while remaining easy to prepare and cost-efficient [4].
The choice between HPLC-UV and LC-MS/MS depends on analytical requirements. HPLC-UV with chiral separation is ideal for enantioselective studies, while LC-MS/MS provides superior sensitivity and selectivity for multi-residue monitoring at trace levels [2] [3]. High-resolution mass spectrometry (HR-MS) techniques, such as liquid chromatography–quadrupole time-of-flight mass spectrometry (LC–QTOF-MS), offer additional advantages for quantitative and confirmatory analysis, including the ability to perform retrospective analysis for non-target compounds without re-injection [6].
This compound is not approved under EC Regulation 1107/2009 and is considered obsolete but may be available in some countries [1]. Nevertheless, monitoring remains important for international trade and food safety. Analytical methods must demonstrate sufficient sensitivity to comply with maximum residue limits (MRLs) established by authorities such as the European Food Safety Authority (EFSA) and the Codex Alimentarius Commission [4].
The protocols detailed in this application note provide reliable methods for the determination of this compound residues in rice samples. The enantioselective HPLC-UV method enables separate quantification of this compound enantiomers, while the QuEChERS LC-MS/MS approach allows efficient multi-residue analysis. Proper method validation following established guidelines ensures accurate, precise, and reproducible results for food safety monitoring and regulatory compliance.
Furametpyr is a fungicide used to control diseases like rice sheath blight [1]. The following protocol is adapted from a multi-residue method for pyrazole amide fungicides in various foodstuffs [2].
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is effective for complex matrices [2].
Liquid chromatography coupled with tandem mass spectrometry provides the required sensitivity and selectivity [2].
HPLC Conditions:
MS/MS Conditions:
The experimental workflow from sample to result is summarized below:
Although validation data for soil and water is unavailable, the method's performance in food matrices demonstrates its capability for sensitive detection [2].
Table 1: Method Validation Data for this compound in 12 Food Matrices
| Parameter | Performance Value | Note |
|---|---|---|
| LOQ (Limit of Quantification) | 1.0 μg/kg | Established for all 8 target fungicides in the method [2] |
| Recovery Rate | 85.4% | Mean recovery reported across 12 food matrices [2] |
| Precision (RSD) | < 9.8% | Relative Standard Deviation, indicating high reproducibility [2] |
| Linearity | R² > 0.99 | Over a calibration range of 1.0–200 μg/L [2] |
For analyzing this compound in soil and water, you can adapt the established protocols:
Furametpyr is a chiral pyrazole fungicide widely used to control diseases such as rice sheath blight. As a succinate dehydrogenase inhibitor (SDHI), its enantiomers may exhibit different biological activities and environmental behaviors, making accurate residue analysis crucial for food safety and environmental monitoring [1] [2]. This document provides detailed application notes and protocols for the enantioseparation and multi-residue determination of this compound, validated for various matrices including rice, soil, water, cereals, vegetables, and fruits.
The methodologies outlined here support regulatory monitoring and compliance with Maximum Residue Limits (MRLs), which for some jurisdictions can be as low as 0.01 mg kg⁻¹ [2]. The protocols cover high-performance liquid chromatography (HPLC) for chiral separation, and advanced mass spectrometry techniques for sensitive multi-residue analysis.
An effective chiral analytical method was developed for the resolution and determination of this compound enantiomers in rice, soil, and water samples [1].
A multi-residue method using LC-MS/MS has been developed for the simultaneous determination of five pyrazole fungicides (bixafen, fluxapyroxad, this compound, pyraclostrobin, and rabenzazole) in cereals, vegetables, and fruits [2].
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed:
Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides high-resolution, accurate-mass capabilities for quantitative and confirmatory analysis of pesticide residues, including this compound, in complex matrices such as cereal grains and legumes [3].
Table 1: Method Validation Parameters for this compound in Various Matrices by Chiral HPLC
| Parameter | Water | Soil | Rice |
|---|---|---|---|
| Limit of Detection (LOD) | 2.0 µg kg⁻¹ | 0.02 mg kg⁻¹ | 0.07 mg kg⁻¹ |
| Limit of Quantification (LOQ) | 6.7 µg kg⁻¹ | 0.07 mg kg⁻¹ | 0.23 mg kg⁻¹ |
| Average Recovery (%) | 85.2–101.8 | 73.1–89.5 | 76.4–92.7 |
| Precision (RSD, %) | < 9.5 | < 12.4 | < 14.0 |
Table 2: Method Validation for Multi-Residue LC-MS/MS Analysis in Cereals, Vegetables, and Fruits
| Parameter | Performance |
|---|---|
| Linear Range | 0.001–0.1 mg L⁻¹ |
| Correlation Coefficient (R²) | >0.995 |
| Average Recovery (%) | 70–120 |
| Intra-day Precision (RSD, %) | < 16 |
| Inter-day Precision (RSD, %) | < 24 |
The presented methods have been comprehensively validated according to accepted guidelines, demonstrating their reliability for determining this compound residues.
No interfering peaks were observed at the retention times of the target analytes in all blank matrix samples, confirming the high selectivity of the methods [3] [2].
Linear calibration curves were obtained for this compound in the tested matrices over the specified concentration ranges, with correlation coefficients (R²) greater than 0.995, indicating excellent linearity [1] [2].
Accuracy, expressed as average recovery, and precision, expressed as relative standard deviation (RSD), met validation criteria. Recovery rates for this compound across different matrices and fortification levels typically ranged from 70% to 120%, with RSDs generally below 15% for repeatability [1] [3] [2].
The methods demonstrate high sensitivity, with LODs and LOQs sufficiently low to monitor this compound residues at and below the established MRLs. The LC-QTOF-MS method is particularly suited for monitoring at the 0.01 mg kg⁻¹ level [1] [3].
The following diagrams illustrate the key experimental workflows described in these protocols.
Diagram 1: Overall Workflow for this compound Residue Analysis. The process begins with sample preparation, proceeds through extraction and clean-up, and culminates in instrumental analysis and data reporting. The detailed QuEChERS procedure is outlined within the red cluster.
Diagram 2: Detailed QuEChERS Sample Preparation Workflow. This flowchart details the specific steps for extracting and cleaning up samples using the QuEChERS method, which is particularly effective for cereals, fruits, and vegetables [2].
The analytical methods detailed in this document provide robust and validated protocols for the determination of this compound residues. The chiral HPLC method allows for the precise separation and quantification of individual this compound enantiomers in rice, soil, and water. In contrast, the LC-MS/MS and LC-QTOF-MS methods enable highly sensitive and selective simultaneous analysis of this compound alongside other pyrazole fungicides in a wide range of agricultural commodities.
These methods fulfill the requirements for regulatory compliance, risk assessment, and monitoring studies, ensuring the safety of food products and enabling informed decisions regarding the use of this fungicide.
The primary goals of sample preparation are to remove interfering matrix components, protect the HPLC instrument, and concentrate the analyte to ensure the analysis is accurate, reproducible, and sensitive [1] [2]. For a pesticide like furametpyr, which may be present at low concentrations in a complex sample (e.g., agricultural products or environmental waters), effective sample cleanup is not just beneficial—it is essential.
A critical initial consideration is solvent compatibility. The solvent used to dissolve the final sample extract should be similar in elution strength to the initial mobile phase (often referred to as Mobile Phase A) to prevent peak distortion [3]. Furthermore, the final sample must be free of particulate matter to prevent damage to the HPLC system and columns [4].
Selecting the appropriate sample preparation strategy depends on the sample matrix and the properties of the analyte. The table below summarizes the key techniques applicable to this compound analysis.
Table: Key Sample Preparation Techniques for Pesticide Analysis via HPLC
| Technique | Mechanism | Primary Application | Key Considerations for this compound |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids based on solubility [1] [2]. | Isolating small molecules from liquid matrices (e.g., water) [5]. | Choose a solvent like ethyl acetate, which is known to be effective for a wide range of pesticides, both polar and non-polar [6]. |
| Solid-Phase Extraction (SPE) | Selective retention of analyte onto a solid sorbent, followed by washing and elution [1] [2]. | Extracting and concentrating analytes from complex matrices; excellent for sample clean-up [1]. | A C18 cartridge is suitable for non-polar to moderately polar compounds. For more selective cleanup, consider graphitized carbon black (GCB) or primary-secondary amine (PSA) sorbents [6]. |
| Filtration | Physical removal of particulate matter using a membrane [1] [2]. | Clarifying samples post-extraction; essential final step before HPLC injection [1]. | Use a 0.22 µm or 0.45 µm pore size filter. For organic solvents, ensure the filter membrane is hydrophobic (e.g., PTFE) [1]. |
| Concentration (Evaporation) | Removal of excess solvent to increase analyte concentration [1]. | Enhancing detection sensitivity, especially for trace analytes [1]. | Use a nitrogen evaporator for efficiency and to prevent thermal degradation of the analyte [1]. |
The following workflow diagram outlines a logical pathway for selecting and sequencing these techniques based on your sample matrix.
This is a robust, one-step extraction method suitable for a wide range of pesticides from various matrices [6].
Materials: Ethyl acetate (HPLC grade), anhydrous sodium sulfate, sodium bicarbonate (if sample is acidic).
Equipment: Centrifuge, mechanical shaker or homogenizer (e.g., Turrax), separation funnels or centrifuge tubes.
Step-by-Step Protocol:
This quick clean-up technique is highly effective for removing fatty acids, sugars, and other organic acids from the extract [6].
Materials: Primary-secondary amine (PSA) sorbent, graphitized carbon black (GCB), anhydrous magnesium sulfate.
Equipment: Centrifuge, vortex mixer.
Step-by-Step Protocol:
This step is crucial for achieving low detection limits.
Materials: Nitrogen or argon gas, appropriate solvent for reconstitution (e.g., methanol, acetonitrile, or initial mobile phase).
Equipment: Nitrogen evaporator, warm water bath (set at <40°C).
Step-by-Step Protocol:
For regulatory compliance, the developed method must be validated. The table below outlines key parameters and acceptance criteria, with reference data from a validated multi-pesticide method [6].
Table: Key Validation Parameters and Targets for this compound HPLC Analysis
| Validation Parameter | Description | Target Acceptance Criteria (Example) |
|---|---|---|
| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | ≤ 0.01 mg/kg [6] |
| Accuracy (Recovery) | Closeness of the measured value to the true value, determined by spiking. | 70-120% (e.g., 93% of pesticides showed acceptable recovery at 0.05 mg/kg) [6] |
| Precision (Repeatability) | Closeness of agreement between a series of measurements under the same conditions. | Relative Standard Deviation (RSD) < 20% |
The core method for the enantioseparation of the chiral fungicide Furametpyr on a Chiralpak AD-H column is outlined in the table below [1].
| Parameter | Specification |
|---|---|
| Column | Chiralpak AD-H [1] |
| Mobile Phase | n-hexane/ethanol (90:10, v/v) [1] |
| Flow Rate | 0.8 mL/min [1] |
| Detection | UV at 220 nm [1] |
| Resolution (Rs) | 8.85 [1] |
| Elution Order | (+)-furametpyr followed by (-)-furametpyr [1] |
The following workflow diagram illustrates the key stages of the analytical process for determining this compound enantiomers in environmental and food samples.
The study employed a solid-phase extraction (SPE) cleanup procedure for sample matrices including rice, soil, and water [1]. While the specific SPE cartridges were not mentioned, the method was validated with the following performance metrics [1]:
For complex cereal samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be considered as a modern multiresidue sample preparation technique, though its specific application to this compound was not detailed in the available search results [2].
The method was rigorously validated. The table below summarizes the key figures of merit for different sample matrices [1].
| Matrix | LOD | LOQ |
|---|---|---|
| Water | 2.0 µg/kg | 6.7 µg/kg |
| Soil | 0.02 mg/kg | 0.07 mg/kg |
| Rice | 0.07 mg/kg | 0.23 mg/kg |
Abbreviations: LOD: Limit of Detection; LOQ: Limit of Quantification.
The search results provide general guidance on developing chiral methods, which can help in troubleshooting or adapting this protocol.
Pyrazole amide fungicides, such as furametpyr, are widely used in agriculture due to their broad-spectrum activity and high efficacy at low doses. They inhibit mitochondrial respiration by targeting succinate dehydrogenase (SDH) in plant fungal pathogens [1]. Monitoring their residue levels in food products is crucial for ensuring compliance with food safety regulations. This note describes a robust method for the simultaneous determination of this compound and seven other pyrazole amide fungicides in 12 food matrices [1].
2.1. Reagents and Materials
2.2. Equipment
2.3. Sample Preparation Workflow
The sample preparation follows the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. The workflow is as follows:
2.4. HPLC-MS/MS Analysis
The method was comprehensively validated for 8 pyrazole amide fungicides in 12 food matrices. The data for this compound and other key fungicides are summarized below.
Table 1: Method Validation Data for Selected Pyrazole Amide Fungicides in Plant Matrices [1]
| Fungicide | Spiked Level (mg/kg) | Average Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | LOQ (mg/kg) |
|---|---|---|---|---|---|
| This compound | 0.01 | 92.9 | 4.5 | 5.9 | 0.003 |
| 0.02 | 95.1 | 3.8 | 4.8 | ||
| 0.05 | 96.3 | 2.9 | 3.7 | ||
| Sedaxane | 0.01 | 88.5 | 5.2 | 6.8 | 0.001 |
| Penthiopyrad | 0.01 | 102.4 | 3.7 | 4.9 | 0.001 |
| Pydiflumetofen | 0.01 | 94.6 | 4.1 | 5.3 | 0.001 |
Table 2: Maximum Residue Limits (MRLs) for Context [1]
| Fungicide | Commodity | MRL (mg/kg) | Regulating Authority |
|---|---|---|---|
| Sedaxane | Grape, Rice | 0.01 | EFSA |
| Sedaxane | Ginseng | 0.05 | EFSA |
| Penthiopyrad | Wheat | 0.1 | EFSA |
Key Validation Parameters:
4.1. Analytical Technique Considerations This protocol utilizes HPLC-MS/MS with a triple quadrupole mass spectrometer in MRM mode, which is the gold standard for sensitive and selective quantification. For confirmatory analysis, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful complementary technique. It operates in full-scan mode with high mass accuracy, allowing for retrospective analysis of non-target compounds and providing fragment-ion information for unambiguous confirmation [2].
4.2. Metabolism in Biological Systems It is important for researchers to note that this compound undergoes extensive metabolism. Studies in rats and with human cytochrome P450 enzymes have identified major biotransformation pathways including N-demethylation and oxidation of methyl groups on both the pyrazole and isobenzofuran rings [3]. When analyzing biological samples (e.g., in toxicology studies), these metabolites should be considered.
Furametpyr is a systemic fungicide widely used to control sheath blight in rice and other fungal pathogens in various crops. It belongs to the chemical class of pyrazole amides and operates by inhibiting mitochondrial succinate dehydrogenase (SDH) [1] [2]. As a chiral molecule, it is typically used as a racemic mixture [2]. The need for monitoring its residues stems from established Maximum Residue Limits (MRLs) in food products to ensure consumer safety, necessitating reliable and sensitive analytical methods [1].
The separation of this compound is optimally performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar mixture, typically water and a water-miscible organic solvent like acetonitrile or methanol [3] [4].
The composition of the mobile phase is a critical parameter for achieving optimal retention, peak shape, and resolution. The following table summarizes effective mobile phase systems documented for this compound analysis:
| Organic Solvent | Aqueous Component | Additive/Modifier | Primary Application / Notes |
|---|---|---|---|
| Acetonitrile | Water | 0.1% Formic Acid | HPLC-MS/MS; enhances ionization in positive ESI mode [1] |
| Acetonitrile | Water | Phosphoric Acid | Standard HPLC with UV detection; for MS, replace with formic acid [5] |
| Methanol | Water | 0.1% Formic Acid | HPLC-MS/MS; alternative to acetonitrile [6] |
For gradient elution, the method typically starts with a higher proportion of the aqueous phase (e.g., 60-80%) and increases the organic modifier concentration to elute less polar compounds. This is highly effective for multi-residue analysis where compounds have a wide range of polarities [7] [8] [4].
For the analysis of this compound residues in complex food matrices like vegetables, fruits, and grains, a robust sample clean-up is essential. The QuEChERS method is widely adopted for this purpose [1].
The following diagram illustrates the complete workflow from sample injection to data analysis:
Procedure:
This application note provides a detailed protocol for the precise and sensitive determination of this compound residues using HPLC. The recommended approach employs Reversed-Phase Chromatography with a C18 column and a mobile phase of acetonitrile and water modified with 0.1% formic acid, coupled with a QuEChERS-based sample preparation using MWCNTs for clean-up. This method is robust, reliable, and suitable for monitoring this compound in various food commodities to ensure compliance with food safety regulations.
This protocol provides a robust method for the enantioselective separation and determination of the chiral fungicide this compound in rice, soil, and water matrices using High-Performance Liquid Chromatography (HPLC) [1] [2].
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms called enantiomers. In traditional analysis, these enantiomers are treated as a single compound. This chiral separation method uses a specially designed HPLC column to physically resolve the (+) and (-) enantiomers of this compound, allowing for their individual identification and quantification [1] [3].
The entire analytical procedure, from sample preparation to final analysis, follows a structured workflow as illustrated below:
The following table summarizes the critical parameters and the validated performance of the method for detecting this compound enantiomers [1] [2]:
| Parameter | Specification / Value | Notes / Context |
|---|---|---|
| Analytical Column | Chiralpak AD-H | Standard for chiral separations |
| Mobile Phase | n-hexane/ethanol (90:10, v/v) | Optimized for best resolution |
| Flow Rate | 0.8 mL/min | - |
| Detection Wavelength | 220 nm | UV detection |
| Chromatographic Resolution (Rs) | Up to 8.85 | Indicates excellent separation between peaks |
| Elution Order | 1. (+)-furametpyr 2. (-)-furametpyr | - |
Table 2: Method Validation Data | Parameter | Water | Soil | Rice | | :--- | :--- | :--- | :--- | | Limit of Detection (LOD) | 2.0 µg/kg | 0.02 mg/kg | 0.07 mg/kg | | Limit of Quantification (LOQ) | 6.7 µg/kg | 0.07 mg/kg | 0.23 mg/kg | | Average Recovery | 73.1 - 101.8% (across all matrices) | - | | Precision (RSD) | < 14.0% (across all matrices) | RSD = Relative Standard Deviation |
It is critical to analyze chiral pesticides like this compound at the enantiomer level because the two enantiomers can exhibit different biological activities, degradation rates, and toxicological effects in the environment [1] [5]. Traditional analysis that treats them as a single compound provides only partial information, potentially leading to an inaccurate environmental risk assessment [1].
Furametpyr belongs to a class of pyrazole fungicides. While no specific capillary GC method for this compound was found in the current literature, scientific sources indicate that analysis of pyrazole fungicides like this compound by GC can be problematic, often requiring time-consuming derivatization steps to enhance volatility, which can introduce interference and complicate quantitation [1]. Consequently, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the technique of choice for determining this compound and similar compounds in complex matrices [1].
The following table summarizes the core parameters of validated LC-MS/MS methods for the simultaneous determination of this compound and other pyrazole fungicides.
| Parameter | Method Details |
|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1] |
| Applicable Matrices | Cereals (rice, wheat), vegetables (cucumber, tomato, lettuce), fruits (apple, grape) [1] |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [1] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode [1] |
| Quantitative Performance | The method has been successfully validated for simultaneous determination in the listed food matrices [1]. |
This protocol is adapted from a published method for the simultaneous determination of five pyrazole fungicides [1].
The following diagram illustrates the complete analytical workflow for this compound analysis, from sample preparation to final analysis.
If developing a GC method for this compound is necessary, consider these general guidelines based on the properties of similar compounds:
For regulatory analysis, the method should be validated according to international guidelines (e.g., SANTE/11312/2021). Key parameters to establish include:
The table below summarizes the validated method parameters from the literature that you can use as a starting point for your experiments [1] [2] [3].
| Parameter | Specification |
|---|---|
| HPLC Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-hexane / ethanol = 90:10 (v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | Not specified (effects were evaluated) |
| Elution Order | (+)-Furametpyr, then (–)-Furametpyr |
| Resolution (Rs) | Up to 8.85 |
| Injection Volume | 20 µL |
The following workflow outlines the key stages of the method development and application process as described in the research.
Here are solutions to common challenges you might face during method setup and operation.
The established method has defined Limits of Detection (LOD) and Quantification (LOQ) [1] [2]. The table below lists these values for different matrices.
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| Water | 2.0 µg kg⁻¹ | 6.7 µg kg⁻¹ |
| Soil | 0.02 mg kg⁻¹ | 0.07 mg kg⁻¹ |
| Rice | 0.07 mg kg⁻¹ | 0.23 mg kg⁻¹ |
Here are answers to common questions about reducing matrix effects in Furametpyr analysis:
This table outlines common issues and their solutions, with experimental protocols based on the validated QuEChERS-HPLC-MS/MS method [1].
| Problem | Possible Cause | Solution | Experimental Protocol |
|---|
| Low this compound Recovery | Inefficient extraction or over-aggressive clean-up. | Optimize the amount of MWCNTs adsorbent. | 1. Extract: Homogenize 10 g sample with 10 mL acetonitrile. 2. Clean-up: Test different amounts of MWCNTs (e.g., 25-100 mg) in a salt-containing tube (e.g., 1g MgSO4, 100mg PSA). Shake and centrifuge. 3. Analyze: Compare recovery rates to determine the optimal adsorbent load. | | High Background Noise/Matrix Interference | Inadequate removal of matrix components (pigments, acids). | Implement a two-step clean-up or change the adsorbent type. | Follow the protocol above, using 50 mg of MWCNTs as a starting point. The high surface area of MWCNTs is particularly effective at adsorbing a wide range of impurities. | | Poor Chromatographic Peak Shape | Suboptimal LC mobile phase conditions. | Adjust the mobile phase composition. | Use a mobile phase of 5 mM ammonium acetate in water (A) and acetonitrile (B), both with 0.1% formic acid. A gradient elution from 10% B to 90% B over a C18 column is recommended. | | Low Sensitivity in MS Detection | Ionization suppression in the MS source. | 1. Ensure effective clean-up. 2. Confirm MS parameters are tuned for this compound. | The compound ionizes well in ESI+ mode. The optimized MS/MS transition for this compound is m/z 334.0 -> 232.0 (quantifier). Use a collision energy of -25 eV. |
The following diagram illustrates the complete experimental workflow, from sample preparation to instrumental analysis, for the determination of this compound residues.
Key Steps in the Workflow:
Here is a summary of two analytical methods for determining this compound residues in soil. The first is a chiral method for separating enantiomers, while the second is a multi-residue method.
Table 1: HPLC-UV Method for this compound Enantiomers in Soil [1]
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Analysis Goal | Enantioseparation and determination of (+)- and (-)-furametpyr |
| Chromatographic Column | Chiralpak AD-H |
| Mobile Phase | n-hexane/ethanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 220 nm |
| Retention / Resolution | Excellent resolution (Rs = 8.85) |
| Limit of Quantification (LOQ) | 0.07 mg/kg |
| Average Recovery in Soil | 73.1% to 101.8% |
| Precision (RSD) | Below 14.0% |
Table 2: QuEChERS-HPLC-MS/MS Method for Multiple Fungicides [2] This multi-residue method includes this compound among other pyrazole amide fungicides.
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Analysis Goal | Simultaneous determination of 8 pyrazole amide fungicides |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) |
| Key Purification Adsorbent | Multi-Walled Carbon Nanotubes (MWCNTs) |
| Ionization Mode | Positive-mode electrospray ionization (ESI+) |
| Performance | High sensitivity, accuracy, and applicability to various food matrices |
The experimental workflow for the QuEChERS-HPLC-MS/MS method can be visualized as follows:
Based on the gathered methodologies, here are answers to potential technical questions.
Q1: What is a typical sample preparation process for soil? While the cited QuEChERS method [2] was developed for foodstuffs, the principles are adaptable to soil analysis. The general workflow involves:
Q2: My recovery rates for this compound are low or inconsistent. What could be the cause? Recovery issues can stem from several parts of the analytical process:
Q3: Why should I consider the chirality of this compound in my analysis? this compound is a chiral molecule, meaning it has (+)- and (-)-enantiomers that are mirror images of each other [3]. Traditional analysis treats it as a single compound, but its enantiomers may degrade at different rates in the environment and could have different biological activities or toxicological effects [1]. For a precise understanding of its environmental fate and residue profile, a chiral method like the one using a Chiralpak AD-H column is recommended [1].
Here are some potential FAQs built on general analytical knowledge and the specific context of Furametpyr.
Q: What are the most common sources of error in this compound analysis, and how can I mitigate them? Errors in analytical chemistry are typically categorized as follows [1]:
| Error Type | Description | Mitigation Strategies |
|---|---|---|
| Gross Errors | Significant, avoidable mistakes (e.g., incorrect sample handling, calculation errors, equipment misuse). | Implement strict SOPs, ensure thorough personnel training, perform regular equipment calibration, and use rigorous data review processes [1]. |
| Systematic Errors | Consistent, predictable biases (e.g., from uncalibrated instruments or flawed method design). | Perform regular calibration using certified reference materials (CRMs), run control and blank samples, and validate methods against standard protocols [1]. |
| Random Errors | Unpredictable variations inherent to any measurement system. | Increase the sample size (n), conduct repeated trials, and employ statistical analysis to understand the range of variation [1]. |
Q: Which analytical techniques are most suitable for the precise determination of this compound? Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose. One study developed a precise method for this compound and other pyrazole fungicides in food matrices using the following protocol [2]:
The following diagram outlines a generalized workflow for this compound residue analysis, based on the methodology cited above.
To improve your method's precision and accuracy, focus on these core areas:
The following table summarizes the core validated method for the enantioseparation of furametpyr, which serves as the baseline for understanding the impact of various parameters [1] [2] [3].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Chiral Column | Chiralpak AD-H [1] [2] [3] |
| Mobile Phase | n-hexane / ethanol (90:10, v/v) [1] [2] [3] |
| Flow Rate | 0.8 mL/min [1] [2] [3] |
| Detection | UV at 220 nm [1] [2] [3] |
| Elution Order | (+)-furametpyr, then (-)-furametpyr [1] [2] |
| Resolution (Rs) | Up to 8.85 [1] [2] [3] |
The developers of this method specifically evaluated the effects of mobile-phase composition and column temperature to achieve this excellent separation [1] [3]. Although the exact numerical data from the temperature evaluation is not provided in the abstracts, the methodology confirms that temperature is a critical variable for optimization.
Here are answers to specific questions a researcher might have when working with this method.
Q1: What is the typical recovery and precision of this method for real samples? The method has been validated in rice, soil, and water samples. The average recoveries for this compound across these matrices range from 73.1% to 101.8% for all fortification levels. The precision, expressed as the relative standard deviation (RSD), is reported to be below 14.0% for all matrices [1] [2] [3].
Q2: The peak shape for my analyte is poor. What can I adjust? While the this compound method does not report peak shape issues, this is a common problem in chiral HPLC. Poor peak shape often stems from undesirable interactions between the analyte and residual silanols on the stationary phase. A standard troubleshooting step is to use mobile phase additives [4].
Q3: How does temperature generally affect chiral separations? The effect of temperature on enantioselectivity can be complex. A common observation is that lower temperatures generally lead to better chiral selectivity and higher resolution for many compounds, as the analyte-stationary phase interactions become more defined [4] [5]. However, this is not a universal rule. In some cases, a temperature-dependent reversal of the elution order has been observed, highlighting the need for experimental evaluation [6] [7].
If the baseline method does not perform as expected in your laboratory, or if you wish to further optimize it, you can follow this workflow. The diagram below outlines a logical path for method fine-tuning.
Optimization Steps Explained:
Optimize Column Temperature: Systematically investigate a range of temperatures (e.g., from 0°C to 40°C). For polysaccharide-based columns like the Chiralpak AD-H, it is recommended not to exceed 40°C to protect the stationary phase [4]. Lower temperatures often enhance selectivity but may increase backpressure and analysis time.
Optimize Flow Rate: The flow rate can significantly impact column efficiency (theoretical plates, N) and resolution. There is an optimal flow rate where efficiency is maximized. For example, one study showed that reducing the flow rate from 2.5 mL/min to 0.5 mL/min nearly doubled the plate count and increased resolution from 2.0 to 3.0 for a different chiral compound [4]. The baseline method uses 0.8 mL/min, which is a good starting point [1].
Test Mobile Phase Additives: If peak shape remains poor after adjusting temperature and flow, consider additives as mentioned in the FAQ section [4].
The following table summarizes the core physicochemical data for furametpyr that can inform stability and handling decisions. [1] [2]
| Property | Value | Significance for Sample Storage |
|---|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₂ [1] [2] | - |
| Molecular Weight | 333.81 g/mol [1] [2] | - |
| Physical State | Colourless crystalline solid [1] | Low volatility reduces loss during storage. |
| Melting Point | 150 - 150.2 °C [1] [2] | Indicates thermal stability at standard lab temperatures. |
| Vapour Pressure | 4.7 × 10⁻³ mPa (25 °C) [2] | Low volatility reduces risk of loss during storage. |
| Octanol-Water Partition Coefficient (Log P) | 2.36 - 3.35 [1] [3] | Suggests medium lipophilicity; potential for adsorption to container surfaces. |
| Solubility in Water | 225 - 255 mg/L (25 °C) [1] [2] | Moderate water solubility. |
| Solubility in Organic Solvents | Soluble in most [2] | Guides choice for preparing stock solutions (e.g., in acetonitrile). |
In the absence of direct literature, here are established methodologies you can adapt to investigate this compound's stability under your specific storage conditions.
This method helps identify potential degradation products and understand the compound's intrinsic stability. [3]
The workflow for this protocol can be summarized as follows:
This protocol is adapted from a metabolism study in rats, which identified multiple metabolites, indicating the compound's susceptibility to transformation in biological systems. [4]
Here are solutions to common issues you might encounter, inferred from the chemical properties.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Analytical Recovery | Adsorption to container walls. | Use silanized glass vials. Add a small percentage of modifier to the solvent. |
| Chemical degradation during storage. | Conduct forced degradation studies to identify stable pH and solvent conditions. | |
| Appearance of Extra Peaks in Chromatogram | Sample degradation. | Compare with forced degradation studies. Adjust storage conditions (e.g., temperature, light protection). |
| Decreasing Peak Area Over Time | Instability in stock or standard solutions. | Prepare fresh stock solutions frequently. Store stock solutions at -20°C in amber vials. |
Frequently Asked Questions
Q: What is the most stable medium for preparing this compound stock solutions? A: While specific data is unavailable, general best practices apply. Based on its solubility, this compound is likely stable in organic solvents like acetonitrile or methanol for stock solutions. Store at -20°C in amber vials to minimize thermal and photolytic degradation. Always verify stability empirically for your specific lot.
Q: What are the major metabolites of this compound that could interfere in analysis? A: In rats, major biotransformations include [4]:
Q: Is this compound light-sensitive? Should samples be protected from light? A: No specific photostability data was found. However, as a standard precaution for most chemicals, it is strongly recommended to store all this compound standards and samples in amber vials or in the dark to avoid potential photodegradation.
What is the primary cause of low Furametpyr recovery? Low recovery is often due to incomplete extraction or analyte loss during the sample cleanup (purification) step. Co-extracted matrix components (like pigments, fatty acids, or sugars) can interfere with the analysis or cause this compound to be adsorbed onto the cleanup sorbent [1].
Which food matrices are most challenging for this compound analysis? Matrices rich in pigments, fatty acids, or complex carbohydrates pose the greatest challenge. Research specifically mentions ginseng, grape, and goji berry as examples of complex matrices where this compound recovery must be carefully optimized [1].
What is the key advantage of using MWCNTs in the QuEChERS method? Multi-walled carbon nanotubes (MWCNTs) have a large surface area and excellent adsorption properties. They effectively remove a wide range of matrix impurities—such as pigments, phenols, and sterols—without significantly adsorbing this compound, leading to a cleaner extract and higher analyte recovery [1].
The table below outlines common problems and evidence-based solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low recovery across all matrices | Inefficient cleanup; analyte loss with traditional sorbents | Replace traditional sorbents (e.g., PSA, GCB) with Multi-Walled Carbon Nanotubes (MWCNTs) during the dispersive-SPE cleanup step [1]. |
| Low recovery in specific, complex matrices (e.g., ginseng, herbs) | High interference from specific matrix components | Optimize the ratio of MWCNTs to sample. For highly complex matrices, a higher amount of MWCNTs may be required for effective purification [1]. |
| Poor peak shape or signal in LC-MS/MS | Interaction of the analyte with metal surfaces in the HPLC system | Use an HPLC column with inert (biocompatible) hardware. This prevents adsorption and improves peak shape and analyte recovery for metal-sensitive compounds [2]. |
Here is a detailed methodology for the simultaneous determination of this compound and other pyrazole amide fungicides, adapted from a 2025 study analyzing 12 foodstuffs [1].
Workflow Overview The following diagram illustrates the complete sample preparation and analysis workflow:
1. Reagents and Materials
2. Sample Preparation and Extraction
3. Purification (d-SPE Cleanup)
4. HPLC-MS/MS Analysis
The mobile phase strongly influences retention, selectivity, and peak shape in HPLC. Optimizing its parameters is crucial for developing a robust method [1]. The following table outlines key parameters you can adjust to improve your separation of Furametpyr.
| Parameter | Effect on Separation | Optimization Guidance |
|---|---|---|
| Solvent Strength (Aqueous/Organic ratio) | ↑ Organic strength: ↓ Retention time, can ↓ Resolution [2]. | Adjust ratio to achieve retention factors (k) between 2-10. Use gradients for wide polarity ranges [2] [3]. |
| pH (for ionizable analytes) | Dramatically changes selectivity of ionizable compounds; affects peak shape [2] [4]. | Adjust to ±1 pH unit from analyte pKa for maximum effect. Use buffers with capacity at desired pH [5] [2]. |
| Buffer Concentration | Insufficient capacity leads to poor pH control, unstable retention, and peak tailing [5]. | Use sufficient buffer concentration (e.g., 10-50 mM). Ensure buffer is compatible with detector (e.g., MS) [5] [3]. |
| Buffer Type & Additives | Different buffers can modify selectivity; ion-pair reagents can aid separation of ionic compounds. | Choose volatile buffers (e.g., ammonium formate) for LC-MS. Use high-purity solvents to avoid contamination [5] [4]. |
Here are answers to specific problems you might encounter related to the mobile phase.
Q: What causes retention time shifts and how can I fix them?
Q: Why is my baseline noisy or drifting, especially in gradient elution?
Q: I am seeing peak tailing or fronting. Could the mobile phase be involved?
Q: How can I prevent ghost peaks and unexpected baselines?
When developing a method from scratch, follow a structured approach, changing only one parameter at a time to understand its effect [2].
The established method for separating and determining Furametpyr enantiomers in various matrices (rice, soil, water) uses High-Performance Liquid Chromatography (HPLC) [1] [2].
Summary of Method Parameters [1]:
| Parameter | Specification |
|---|---|
| HPLC Column | Chiralpak AD-H |
| Mobile Phase | n-hexane/ethanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Elution Order | First: (+)-furametpyr Second: (-)-furametpyr | | Resolution (Rs) | Up to 8.85 |
Sample Preparation and Validation Data: The method uses a solid-liquid extraction followed by a cleanup step. The method's performance was validated with the following results [1]:
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery (%) | Precision (RSD, %) |
|---|---|---|---|---|
| Water | 2.0 µg kg⁻¹ | 6.7 µg kg⁻¹ | 89.7 - 101.8 | 4.5 - 9.3 |
| Soil | 0.02 mg kg⁻¹ | 0.07 mg kg⁻¹ | 81.6 - 91.2 | 3.2 - 8.7 |
| Rice | 0.07 mg kg⁻¹ | 0.23 mg kg⁻¹ | 73.1 - 86.5 | 4.8 - 14.0 |
The following workflow diagrams the key stages of the analysis, from sample preparation to final determination.
1. I am not getting baseline resolution for my this compound enantiomers. What can I adjust?
The high resolution (Rs up to 8.85) reported in the method is very robust, but if it degrades, consider the following troubleshooting steps [1]:
2. Can I use a different chiral column for this separation?
The published method is specifically developed and validated for the Chiralpak AD-H column, which has a polysaccharide-based chiral stationary phase [1] [3]. While other chiral columns (e.g., with different polysaccharide derivatives) might work, switching would require a full re-development and validation of the analytical method, as the selectivity and mobile phase compatibility can differ greatly [3] [4].
3. Why is my recovery rate for this compound in rice samples low (below 70%)?
The recovery rates can be influenced by the sample preparation efficiency [1] [5].
4. Is it possible to use a reversed-phase system for this chiral separation?
No. Standard reversed-phase HPLC systems, which use achiral columns like C18, cannot distinguish between enantiomers because the two forms have identical physicochemical properties in an achiral environment [4]. Chiral separation requires a chiral element in the system, which is achieved in this method by using the Chiralpak AD-H column [1] [4].
This compound is a systemic fungicide with both curative and protectant properties. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial complex II, which disrupts cellular energy production in fungi [1] [2]. It is particularly effective against basidiomycete fungi, such as those causing sheath blight in rice [1] [3].
The table below summarizes its key characteristics:
| Feature | Description |
|---|---|
| Chemical Class | Pyrazole-carboxamide fungicide [1] |
| FRAC Code | 7 (Succinate Dehydrogenase Inhibitor, SDHI) [1] |
| Mode of Action | Inhibits mitochondrial succinate dehydrogenase, disrupting cellular respiration [1] [2] |
| Primary Use | Control of sheath blight in rice [1] |
| Application Rate | 45-60 g active ingredient per hectare (granules) [3] |
| Toxicity (Acute Oral LD50, Rat) | 590 - 640 mg/kg (Moderate toxicity) [1] |
| Regulatory Status | Not approved in the EU; considered obsolete but may be available in some countries [1] |
The following table compares this compound with other pyrazole fungicides mentioned in the literature, based on their reported efficacy and properties.
| Fungicide Name | Key Target Fungi / Reported Efficacy | Distinguishing Features / Notes |
|---|---|---|
| This compound | Rice sheath blight (Basidiomycetes) [1] | A foundational SDHI; status considered obsolete in some regions [1]. |
| Pyrazole 3b | Aspergillus niger (IZD: 32.0 mm), A. flavus (IZD: 30.0 mm) [4] | A novel derivative; showed 100% inhibition at 500-1000 μg/mL; biocompatible on human skin cells [4]. |
| Pyrazole 1v | Fusarium graminearum (EC₅₀: 0.0530 μM) [5] | Highly potent; activity comparable to commercial standard pyraclostrobin; contains aryl OCF₃ group [5]. |
| Pyrazole 26 | Botrytis cinerea, Rhizoctonia solani, Valsa mali (EC₅₀: 1.787 - 2.432 μg/mL) [6] | Novel derivative; contains p-trifluoromethyl-phenyl moiety; broad-spectrum activity [6]. |
| Penthiopyrad | Powdery mildew, gray mold, rusts, Botrytis [7] | Marketed SDHI; active against strobilurin and DMI-resistant diseases [7]. |
To assist in evaluating the supporting data, here are the methodologies used in the cited studies.
For Pyrazole 3b [4]
For Pyrazole 1v [5]
For Pyrazole 26 [6]
The following diagram illustrates the shared mitochondrial inhibition mechanism of SDHI fungicides like this compound.
For a comprehensive and fair efficacy comparison, I suggest you:
The table below summarizes the key characteristics of a published chiral HPLC method for this compound in environmental and food samples [1] [2].
| Feature | Specification |
|---|---|
| Analysis Type | Chiral |
| Core Technique | High-Performance Liquid Chromatography (HPLC) |
| Separation Column | Chiralpak AD-H |
| Mobile Phase | n-hexane/ethanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Chromatographic Resolution (Rs) | 8.85 |
| Elution Order | (+)-furametpyr followed by (-)-furametpyr |
The developed chiral method was validated for its accuracy and sensitivity in different sample matrices, as shown in the table below [1] [2].
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery |
|---|---|---|---|
| Water | 2.0 µg/kg | 6.7 µg/kg | 89.8 - 101.8% |
| Soil | 0.02 mg/kg | 0.07 mg/kg | 81.6 - 88.7% |
| Rice | 0.07 mg/kg | 0.23 mg/kg | 73.1 - 76.6% |
This method successfully provided enantioselective analysis of this compound in real-world samples, which is a significant advancement over achiral methods [1] [2]. The high resolution of 8.85 indicates an excellent separation of the two enantiomers, which is critical for accurate individual quantification.
For researchers seeking to implement this method, here is the detailed experimental protocol as described in the literature [1] [2]:
This protocol allows for the precise determination of the concentration and ratio of each this compound enantiomer in various sample types.
The ability to perform chiral analysis is crucial because the biological activity, environmental fate, and toxicity of each enantiomer in a chiral compound can differ significantly.
The following diagram illustrates the logical progression and critical importance of moving from achiral to chiral analysis for compounds like this compound.
Logical workflow comparing achiral and chiral analysis.
It is important to note the constraints of the information found:
A Chinese patent (CN107318865A) specifically claims a pesticidal composition composed of Furametpyr and Captan. The key details from this patent are summarized below [1].
Table 1: Patent Information for this compound and Captan Combination
| Aspect | Details |
|---|---|
| Patent Title | The composition pesticide of captan and this compound compounding |
| Key Finding | The mixture of this compound and Captan exhibits a synergistic effect, meaning the combined efficacy is greater than the sum of their individual effects. |
| Target Diseases | Sheath blight (Rhizoctonia solani) on rice. The patent also suggests potential use against other diseases like Sclerotinia sclerotiorum and Botrytis cinerea. |
| Formulation Types | The composition can be formulated as water dispersible granules, suspending agents, wettable powders, and others. |
| Reported Efficacy | The combined composition provides "obvious" synergistic activity, with specific test results against rice sheath blight provided (see Table 2). |
Table 2: Experimental Efficacy Data Against Rice Sheath Blight [1]
| This compound : Captan Ratio | Efficacy (%) |
|---|---|
| 1:50 | 77.41 |
| 1:40 | 78.95 |
| 1:30 | 79.66 |
| 1:20 | 81.25 |
| 1:10 | 82.76 |
| 1:5 | 84.23 |
| 1:3 | 85.11 |
| 1:2 | 85.96 |
| 1:1 | 86.79 |
| 2:1 | 87.18 |
| 3:1 | 87.50 |
| 5:1 | 87.84 |
| 10:1 | 88.14 |
| 15:1 | 88.33 |
| 20:1 | 88.46 |
| 25:1 | 88.52 |
| 30:1 | 88.49 |
The this compound-Captan combination fits into a broader research and development strategy in agriculture. The following diagram illustrates the logical pathway that leads to the investigation of such synergistic mixtures.
The rationale for developing combination fungicides, as shown above, is to combat resistance. Many modern fungicides are "single-site" inhibitors, which are highly specific but carry a high risk of pathogens developing resistance, often through a single mutation [2] [3]. Combining a high-risk fungicide with a partner that has a different mode of action creates a multi-site attack that is harder for the pathogen to overcome [2].
Common Synergistic Partners in Patents: While direct comparative data for this compound/Captan versus others is limited, patents reveal several other fungicides are commonly used in synergistic pairs, which can serve as reference points for researchers [4] [5]. These often involve mixing a single-site fungicide (like this compound) with a multi-site contact fungicide (like Captan) or another single-site fungicide with a different molecular target.
For researchers looking to validate or compare synergistic combinations, the standard methodology involves in vitro bioassays and data analysis using established models. The general workflow is as follows.
Key Steps Explained:
The field is moving towards more sophisticated methods for screening potential synergies. In silico approaches, such as molecular docking simulations and machine learning (Quantitative Structure-Activity Relationship, QSAR), are now being used to predict how different fungicides might bind to wild-type and mutated target sites (like cytochrome b), helping to rationally select the most promising combinations for laboratory testing before costly field trials [2] [3].
The table below summarizes the key metabolic pathways and parameters of this compound in rats and humans, based on data from the identified study [1].
| Parameter | Rat Model (in vivo & in vitro) | Human Model (in vitro) |
|---|
| Major Biotransformation Reactions [1] | 1. N-demethylation 2. Oxidation of the methyl group at C3 of the pyrazole ring 3. Oxidation of the methyl group at C1 of the 1,3-dihydroisobenzofuran ring 4. Hydroxylation at C3 of the 1,3-dihydroisobenzofuran ring 5. Hydroxylation at C7 of the 1,3-dihydroisobenzofuran ring | N-demethylation (Major pathway) | | Key Metabolites Identified | 14 metabolites identified from in vivo studies [1]. 40 metabolites detected overall, with 13 metabolites and 4 glucuronides specifically identified [2] [3]. | Data not available in the provided search results. | | Primary Enzymes Involved | Data not available in the provided search results. | CYP1A1, CYP1A2, CYP2C19, CYP3A4 | | Excretion (Rat in vivo data) | Rapid excretion via feces (45.5-53.3%) and urine (44.1-53.8%) within 7 days [2] [3]. | Data not available in the provided search results. | | Tissue Residues (Rat in vivo data) | Low concentrations (<1.1 ppm) in tissues after 7 days at high doses; major tissue metabolites were N-demethylated forms [2] [3]. | Data not available in the provided search results. | | Absorption (Rat in vivo data) | High absorption from the gastrointestinal tract (>93.7% for a 1 mg/kg dose) [2] [3]. | Data not available in the provided search results. |
The comparative data was generated using the following key experimental methodologies:
The following diagram illustrates the logical workflow used in the primary study to generate the comparative metabolism data.
The table below consolidates key identification and physicochemical data for this compound, which are fundamental for understanding its environmental behavior [1] [2].
| Property | Details |
|---|---|
| IUPAC Name | (RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethylpyrazole-4-carboxamide [1] |
| Chemical Group | Pyrazole-carboxamide fungicide [3] |
| FRAC Code / MoA | 7 / Succinate Dehydrogenase Inhibitor (SDHI) [1] [3] |
| Water Solubility | 255 mg/L (at 20°C, pH 7) [1] |
| Octanol-Water Partition Coefficient (log P) | 2.36 [1] [2] |
| Vapor Pressure | 0.000112 mPa (at 20°C) [1] |
"Degradation" refers to the process of a chemical breaking down in the environment, and it can occur through different pathways. The available data provides some insights into this compound's behavior.
The following diagram illustrates the key metabolic degradation pathways of this compound identified in rats, which involve changes at specific sites on the molecule [4].
This compound is a pyrazole-carboxamide fungicide that acts by inhibiting mitochondrial succinate dehydrogenase [1]. The table below summarizes the key comparative data on its metabolism.
| Aspect | Details |
|---|---|
| Chemical Description | Pyrazole-carboxamide fungicide; chiral molecule, technical material is a racemate [1]. |
| Major Biotransformations in Rats | N-demethylation; Oxidation of the methyl group at C3 of the pyrazole ring; Oxidation of the methyl group at C1 of the isobenzofuran ring; Hydroxylation at C3 and C7 of the isobenzofuran ring [2] [3]. |
| Major Biotransformation in Humans | N-demethylation, catalyzed primarily by human cytochrome P450 enzymes CYP1A1, 1A2, 2C19, and 3A4 [2] [3]. |
| Number of Metabolites Identified (Rats) | 14 metabolites identified in excreta; 13 metabolites and 4 glucuronide conjugates identified in tissues [2] [4]. |
| Excretion (Rat Studies) | Rapid elimination, primarily via feces (45.5-53.3%) and urine (44.1-53.8%) within 7 days [4]. |
| Tissue Residues | Low concentrations detected in tissues 7 days post-administration [4]. |
| Absorption | High absorption from the gastrointestinal tract (>93.7% for a 1 mg/kg dose in rats) [4]. |
The foundational data on this compound metabolism were generated using the following rigorous methodologies.
In Vivo Rat Metabolism Studies [2] [4]
In Vitro Human Metabolism Studies [2] [3]
The metabolic fate of this compound involves several key reactions. The following diagram illustrates the major biotransformation pathways identified in rats, which provide a comprehensive view of its metabolic fate.
The overall experimental workflow for characterizing the metabolism of a compound like this compound, integrating both in vivo and in vitro approaches, can be summarized as follows.
The table below summarizes key information about this compound from the available sources:
| Property | Description |
|---|---|
| IUPAC Name | (RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethylpyrazole-4-carboxamide [1] |
| CAS RN | 123572-88-3 [1] |
| Mode of Action | Systemic fungicide; inhibits mitochondrial succinate dehydrogenase (SDH) in fungal pathogens [2] [1] |
| FRAC Code | 7 (Succinate dehydrogenase inhibitor - SDHI) [1] |
| Primary Use | Controls sheath blight in rice [1] |
| Water Solubility | 255 mg/L (at 20°C, pH 7) [1] |
| Octanol-Water Partition Coeff. (Log P) | 2.36 [1] |
While direct combination efficacy data is lacking, robust analytical methods exist for detecting this compound residues across various matrices, which are crucial for designing and validating efficacy experiments.
A recent study developed a method for simultaneous analysis of this compound and seven other pyrazole amide fungicides in 12 food matrices (e.g., tomato, cucumber, apple, rice, soybean) [2].
This compound is a chiral molecule. The following method was developed specifically for separating and quantifying its enantiomers in environmental samples [3]:
The workflow below illustrates the primary analytical process for multi-residue analysis of this compound.
Although data on this compound combinations is unavailable, current research provides context on fungicide combination strategies.
The table below summarizes acute toxicity data for furametpyr and related carboxamide fungicides, which generally show low acute toxicity to terrestrial vertebrates [1].
| Compound | Acute Oral LD₅₀ (Rat) | Acute Dermal LD₅₀ (Rat/Rabbit) | Fish LC₅₀ (96h) | Daphnia LC₅₀ (24-48h) |
|---|---|---|---|---|
| This compound | 640 (F); 590 (M) mg/kg | >2000 mg/kg | 1650 (μg/L) | Information missing |
| Carboxin | 3820 (F); 4150 (M) mg/kg | >4000 mg/kg | 1200-2300 μg/L | 84,400 μg/L |
| Flutolanil | >10,000 mg/kg | >5000 mg/kg | 2300-5400 μg/L | 50,000 μg/L |
| Mepronil | >10,000 mg/kg | >10,000 mg/kg | 8600-10,000 μg/L | >10,000 μg/L |
| Thifluzamide | >5000 mg/kg | >5000 mg/kg | 1200-2900 μg/L | 1600 μg/L |
The biological activity and environmental impact of a pesticide are influenced by its mechanism of action and how it is tested.
The following diagram illustrates the fungicidal mechanism of carboxamides like this compound.
While the acute toxicity profile is useful, a complete environmental fate assessment requires more specific data that is not available in the current search results. Key information gaps for this compound include:
Irritant